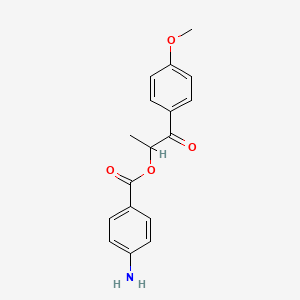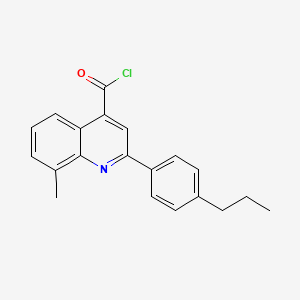![molecular formula C12H10ClNO3 B1453465 1-[2-(2-Chlorphenyl)-2-oxoethyl]pyrrolidin-2,5-dion CAS No. 1208525-34-1](/img/structure/B1453465.png)
1-[2-(2-Chlorphenyl)-2-oxoethyl]pyrrolidin-2,5-dion
Übersicht
Beschreibung
“1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione” is a unique chemical compound with the empirical formula C12H10ClNO3 and a molecular weight of 251.67 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione” is a solid compound . Its SMILES string isO=C1N(C(CC1)=O)CC(C(C=CC=C2)=C2Cl)=O .
Wissenschaftliche Forschungsanwendungen
Medizin: Antikonvulsive Aktivität
Der Pyrrolidin-2,5-dion-Ring ist als Pharmakophor für viele aktive Verbindungen im zentralen Nervensystem bekannt, insbesondere für seine Antikonvulsivaktivität . Diese Anwendung ist entscheidend für die Entwicklung neuer Behandlungen für Epilepsie und andere Krampfanfälle.
Pharmakologie: Wirkstoffdesign und -entwicklung
In der Pharmakologie ist die Stereogenität des Pyrrolidinrings für das biologische Profil von Wirkstoffkandidaten von Bedeutung. Die verschiedenen Stereoisomere und die räumliche Orientierung der Substituenten können zu unterschiedlichen Bindungsmodi an enantioselektiven Proteinen führen, was die Wirksamkeit potenzieller Medikamente beeinflusst .
Neurowissenschaften: Neuroprotektive Mittel
Derivate von Pyrrolidin-2,5-dion wurden auf ihre neuroprotektiven Eigenschaften untersucht. Diese Verbindungen könnten therapeutisches Potenzial für neurodegenerative Erkrankungen bieten, indem sie Nervenzellen vor Schäden schützen .
Safety and Hazards
Zukünftige Richtungen
The future directions for “1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Wirkmechanismus
Mode of Action
It can be inferred that the compound may interact with its targets, possibly the carbonic anhydrase isoenzymes, leading to changes in their activity .
Biochemical Pathways
Given the potential target of carbonic anhydrase isoenzymes, it could be involved in pathways related to these enzymes .
Result of Action
Based on the potential target of carbonic anhydrase isoenzymes, it could potentially influence processes regulated by these enzymes .
Biochemische Analyse
Biochemical Properties
1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as voltage-gated sodium channels and L-type calcium channels, influencing their activity . These interactions are essential for understanding the compound’s potential therapeutic applications, especially in the context of anticonvulsant and antinociceptive activities .
Cellular Effects
The effects of 1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of neuronal voltage-sensitive sodium and calcium channels, which are critical for maintaining cellular homeostasis and function . Additionally, its impact on gene expression and metabolic pathways highlights its potential as a therapeutic agent in treating neurological disorders .
Molecular Mechanism
At the molecular level, 1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of voltage-gated sodium channels and L-type calcium channels, leading to altered neuronal excitability and reduced pain perception . These interactions are crucial for its anticonvulsant and antinociceptive properties, making it a promising candidate for further drug development .
Temporal Effects in Laboratory Settings
The temporal effects of 1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound has shown consistent stability, with minimal degradation observed in in vitro studies . Long-term exposure to 1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione has demonstrated sustained effects on cellular processes, indicating its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione vary with different dosages. At lower doses, it exhibits significant anticonvulsant and antinociceptive activities without notable adverse effects . At higher doses, some toxic effects have been observed, highlighting the importance of dosage optimization in therapeutic applications . These findings underscore the need for careful dosage management to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, which are essential for its biotransformation and elimination from the body . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and therapeutic efficacy . Studies have shown that the compound is efficiently transported across cellular membranes, ensuring its effective distribution to target sites .
Subcellular Localization
1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Eigenschaften
IUPAC Name |
1-[2-(2-chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(14)17/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHPRWSHYMYPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


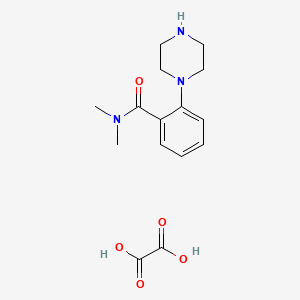
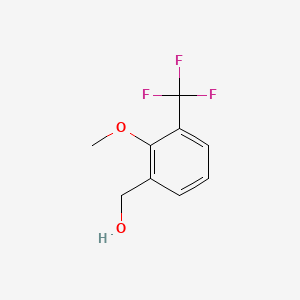

![6-Nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1453389.png)
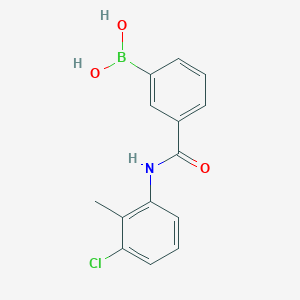

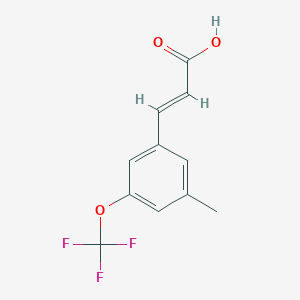
![3-[2-Methoxy-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1453397.png)

